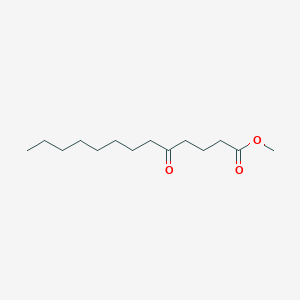
Methyl 5-oxotridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-oxotridecanoate is an organic compound with the molecular formula C14H26O3. It is an ester derived from tridecanoic acid and is characterized by the presence of a keto group at the fifth carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-oxotridecanoate can be synthesized through the esterification of 5-oxotridecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The keto group in this compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 5-oxotridecanoic acid.
Reduction: Formation of 5-hydroxytridecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-oxotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the synthesis of biologically active compounds and as a model compound in biochemical studies.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of methyl 5-oxotridecanoate involves its interaction with various molecular targets depending on the specific application. In biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The keto group and ester functionality allow it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Methyl tridecanoate: Similar in structure but lacks the keto group, making it less reactive in certain chemical reactions.
Methyl 5-oxooctadecanoate: Another ester with a longer carbon chain, used in similar applications but with different physical properties.
Uniqueness: Methyl 5-oxotridecanoate is unique due to the presence of the keto group at the fifth carbon position, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar esters. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Propiedades
Número CAS |
689-68-9 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
methyl 5-oxotridecanoate |
InChI |
InChI=1S/C14H26O3/c1-3-4-5-6-7-8-10-13(15)11-9-12-14(16)17-2/h3-12H2,1-2H3 |
Clave InChI |
PHDIUDLOLRVDEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


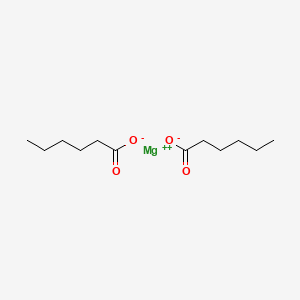
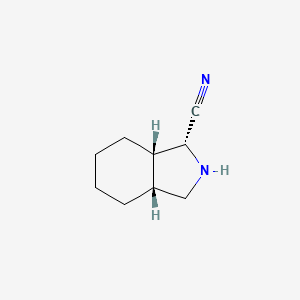
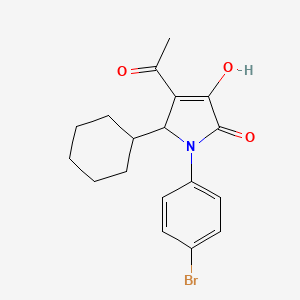
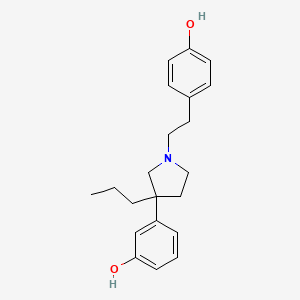
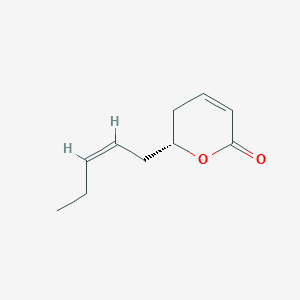
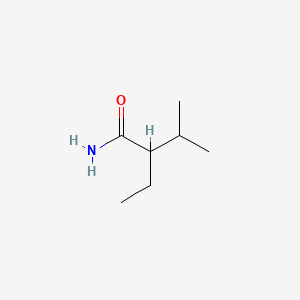

![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
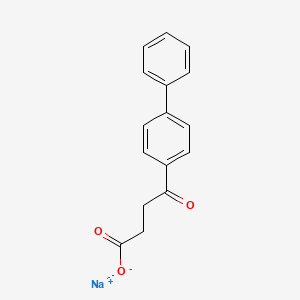
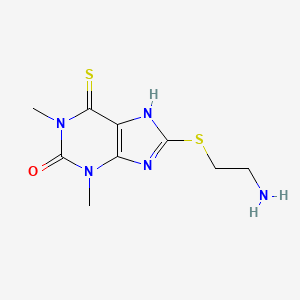
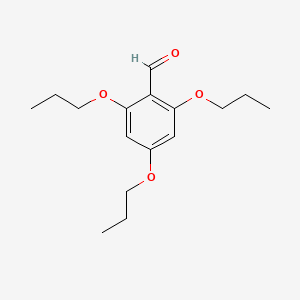
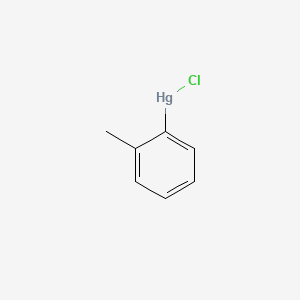
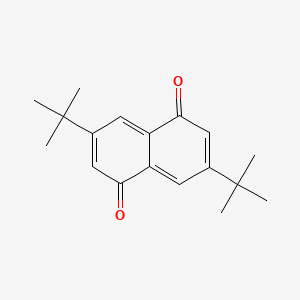
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
